molecular formula C12H16N4O2 B8569000 1-Acetyl-4-(4-pyridylaminocarbonyl)piperazine

1-Acetyl-4-(4-pyridylaminocarbonyl)piperazine

Cat. No. B8569000
M. Wt: 248.28 g/mol
InChI Key: NIXISMMUDCUQBR-UHFFFAOYSA-N
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Patent
US06710043B1

Procedure details

To a solution of O-phenyl N-(4-pyridyl)carbamate (446 mg) in 1,2-dichloroethane (5 ml) was added a suspension of 1-acetylpiperazine (1.12 g) in 1,2-dichloroethane (20 ml) at ambient temperature. The mixture was heated at 60° C. with stirring for 9 hours. The mixture was cooled to ambient temperature, and diluted with dichloromethane and water. The aqueous phase was separated and adjusted to pH 11.5 with sodium hydroxide solution. Excess sodium chloride was added to the aqueous solution. The mixture was extracted with a mixture of dichloromethane and methanol (about 10:1) and the organic phase was washed with brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. A residue was purified by column chromatography (silica gel 100 ml, dichloromethane:methanol aqueous ammonia=10:1:0.1). After rinse with diisopropyl ether, 1-acetyl-4-(4-pyridylaminocarbonyl)piperazine (398 mg) was obtained.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](=[O:16])OC2C=CC=CC=2)=[CH:3][CH:2]=1.[C:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)(=[O:19])[CH3:18]>ClCCCl.ClCCl.O>[C:17]([N:20]1[CH2:25][CH2:24][N:23]([C:8]([NH:7][C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)=[O:16])[CH2:22][CH2:21]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
N1=CC=C(C=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
Excess sodium chloride was added to the aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a mixture of dichloromethane and methanol (about 10:1)
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
A residue was purified by column chromatography (silica gel 100 ml, dichloromethane:methanol aqueous ammonia=10:1:0.1)
WASH
Type
WASH
Details
After rinse with diisopropyl ether

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(=O)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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